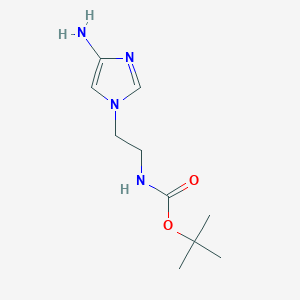
2-amino-5-methoxybenzene-1-thiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-methoxybenzene-1-thiol hydrochloride is an organic compound with the molecular formula C7H9NOS·HCl It is a derivative of benzenethiol, featuring a methoxy group at the 5-position and an amino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-amino-5-methoxybenzene-1-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-2-nitrobenzenethiol with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired product. Another method includes the reaction of 5-methoxybenzenethiol with ammonia under specific conditions to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-methoxybenzene-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like iron powder or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
2-amino-5-methoxybenzene-1-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a reagent in biochemical assays and enzyme reactions.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-amino-5-methoxybenzene-1-thiol hydrochloride involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with various biological molecules, influencing pathways such as enzyme inhibition or activation. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methoxybenzenethiol: Lacks the hydrochloride salt form.
5-Methoxy-2-aminobenzenethiol: Similar structure but without the hydrochloride salt.
5-Methoxy-2-aminoindane: A related compound with a different core structure.
Uniqueness
2-amino-5-methoxybenzene-1-thiol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability in various applications.
Eigenschaften
Molekularformel |
C7H10ClNOS |
|---|---|
Molekulargewicht |
191.68 g/mol |
IUPAC-Name |
2-amino-5-methoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,8H2,1H3;1H |
InChI-Schlüssel |
CBEOFQYFYYBIED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N)S.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-Dichloro-6-(2-chloro-6-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8690383.png)


![(1H-Benzo[d]imidazol-2-yl)methyl acetate](/img/structure/B8690407.png)

![6-Ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B8690418.png)
![4-Chloro-2-iodothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8690425.png)



